2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran
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Overview
Description
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes a fluorene core substituted with dibutyl groups and two furan rings. It is primarily used in the field of organic electronics due to its excellent semiconducting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: It is being investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism by which 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran exerts its effects is primarily through its interaction with electronic devices. The compound’s unique structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic applications. The molecular targets and pathways involved include the conduction band and valence band of the material, which facilitate the movement of electrons and holes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)difuran
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)difuran
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene
Uniqueness
Compared to its similar compounds, 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran offers a unique balance of solubility and electronic properties. The dibutyl groups provide moderate solubility in organic solvents, while the furan rings enhance its electronic properties, making it suitable for a wide range of applications in organic electronics .
Properties
CAS No. |
922705-11-1 |
---|---|
Molecular Formula |
C29H30O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[9,9-dibutyl-7-(furan-2-yl)fluoren-2-yl]furan |
InChI |
InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChI Key |
CIEFXNXRLRHPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)C3=CC=CO3)C4=C1C=C(C=C4)C5=CC=CO5)CCCC |
Origin of Product |
United States |
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